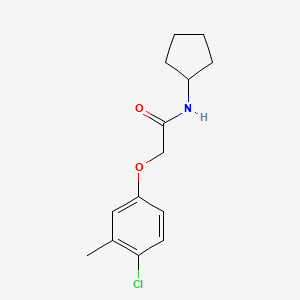![molecular formula C16H20N6O B5867871 1-(4-aminophenyl)ethanone [6-(4-morpholinyl)-4-pyrimidinyl]hydrazone](/img/structure/B5867871.png)
1-(4-aminophenyl)ethanone [6-(4-morpholinyl)-4-pyrimidinyl]hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-aminophenyl)ethanone [6-(4-morpholinyl)-4-pyrimidinyl]hydrazone, commonly known as APH, is a chemical compound that has been extensively studied for its potential applications in scientific research. APH is a hydrazone derivative that has been synthesized through various methods and has been found to have a wide range of biochemical and physiological effects.
作用機序
The mechanism of action of APH is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. APH has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, APH has been found to inhibit the activation of various signaling pathways, including the NF-κB pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
APH has been found to have a wide range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, APH has been found to have antioxidant properties and has been studied for its potential use in the treatment of oxidative stress-related diseases. Additionally, APH has been found to have neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
APH has several advantages for lab experiments, including its high purity and stability. Additionally, APH is relatively easy to synthesize and can be obtained in large quantities. However, there are also some limitations to the use of APH in lab experiments. APH is a relatively new compound, and its mechanism of action is not fully understood. Additionally, APH has been found to be toxic to some cell types at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on APH. One area of research is the further elucidation of its mechanism of action, particularly with regard to its anti-cancer and anti-inflammatory properties. Additionally, further studies are needed to determine the optimal dosage and treatment duration for APH in various disease models. Finally, there is a need for studies on the potential side effects of APH, particularly with regard to its toxicity to certain cell types.
合成法
APH can be synthesized through various methods, including the reaction of 4-aminophenylacetone with 6-(4-morpholinyl)-4-pyrimidinylhydrazine, or through the reaction of 4-aminophenylacetone with 6-(4-morpholinyl)-4-pyrimidinylcarbohydrazide. The synthesis of APH has been extensively studied, and various modifications to the synthesis method have been proposed to improve the yield and purity of the compound.
科学的研究の応用
APH has been studied for its potential applications in scientific research, particularly in the field of cancer research. APH has been found to have anti-cancer properties and has been shown to inhibit the growth of cancer cells in vitro. Additionally, APH has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
特性
IUPAC Name |
N-[(E)-1-(4-aminophenyl)ethylideneamino]-6-morpholin-4-ylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O/c1-12(13-2-4-14(17)5-3-13)20-21-15-10-16(19-11-18-15)22-6-8-23-9-7-22/h2-5,10-11H,6-9,17H2,1H3,(H,18,19,21)/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVCINUBBNVPMM-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC(=NC=N1)N2CCOCC2)C3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=CC(=NC=N1)N2CCOCC2)/C3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-{[(4-methylphenyl)sulfonyl]methyl}-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B5867803.png)
![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-3-(2-thienyl)acrylamide](/img/structure/B5867809.png)
![2-[4-(2-thienyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B5867811.png)

![2-[(4-methyl-3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5867823.png)



![N-[4-(4-ethyl-1-piperazinyl)phenyl]-2-phenylacetamide](/img/structure/B5867857.png)

![N'-[(2-iodobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5867881.png)
![3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5867898.png)